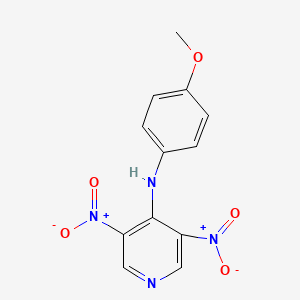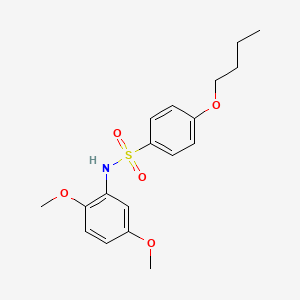
N-(4-methoxyphenyl)-3,5-dinitro-4-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3,5-dinitro-4-pyridinamine, commonly known as 4-MeO-DNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of pyridine derivatives and has attracted the attention of researchers due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-MeO-DNPA involves the reaction of the compound with NO to form a highly fluorescent product. The reaction is specific and selective, and the fluorescence intensity is directly proportional to the concentration of NO in the system. The high sensitivity and selectivity of 4-MeO-DNPA make it an ideal tool for studying the dynamics of NO in various biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-DNPA are primarily related to its ability to detect NO in biological systems. The compound has been used to study the role of NO in various physiological processes, including cardiovascular function, inflammation, and neuronal signaling. The use of 4-MeO-DNPA has provided valuable insights into the role of NO in these processes and has opened up new avenues for research in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-MeO-DNPA in laboratory experiments include its high sensitivity and selectivity for NO detection, its ability to detect NO in real-time, and its potential applications in various areas of scientific research. However, there are also limitations to using this compound in laboratory experiments, including its complex synthesis process, the need for specialized equipment and techniques, and the potential for interference from other compounds in biological systems.
Direcciones Futuras
There are several future directions for research involving 4-MeO-DNPA. One potential area of research is the development of new applications for the compound in the study of NO in biological systems. Another potential direction is the synthesis of new derivatives of 4-MeO-DNPA with improved properties and selectivity for NO detection. Additionally, further research is needed to explore the potential applications of 4-MeO-DNPA in other areas of scientific research, such as drug discovery and environmental monitoring.
In conclusion, 4-MeO-DNPA is a valuable tool for studying the role of NO in various biological systems. Its high sensitivity and selectivity for NO detection make it an ideal tool for studying the dynamics of NO in real-time. While there are limitations to using this compound in laboratory experiments, its potential applications in various areas of scientific research make it a valuable tool for researchers. Further research is needed to explore the full potential of 4-MeO-DNPA in scientific research.
Métodos De Síntesis
The synthesis of 4-MeO-DNPA involves a multi-step process that requires a high level of expertise and precision. The first step involves the synthesis of 4-methoxy-3-nitropyridine, which is then subjected to a series of chemical reactions to form the final product, 4-MeO-DNPA. The synthesis process is complex and requires specialized equipment and techniques to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-MeO-DNPA in scientific research are numerous. This compound has been studied extensively for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule that plays a critical role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. The ability of 4-MeO-DNPA to detect NO in real-time makes it a valuable tool for studying the role of NO in various biological systems.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-21-9-4-2-8(3-5-9)14-12-10(15(17)18)6-13-7-11(12)16(19)20/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCXBQADHHJFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4979528.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)
![4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4979544.png)

![ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate](/img/structure/B4979557.png)


![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)

![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)
![9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4979600.png)


![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)